8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol
Description
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol is a synthetic organic compound characterized by an 8-carbon chain with a hydroxyl group at position 4, a triple bond between carbons 5 and 6, and an oxane (tetrahydropyran) ether moiety at the terminal position. The structure combines a polar hydroxyl group, a rigid alkyne spacer, and a hydrophilic oxan-2-yloxy group, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
81750-96-1 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
8-(oxan-2-yloxy)oct-5-yn-4-ol |
InChI |
InChI=1S/C13H22O3/c1-2-7-12(14)8-3-5-10-15-13-9-4-6-11-16-13/h12-14H,2,4-7,9-11H2,1H3 |
InChI Key |
ZPWOUXPDTPVWPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#CCCOC1CCCCO1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne is coupled with an appropriate halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroboration-oxidation reaction, where the alkyne is first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 8-[(Oxan-2-yl)oxy]oct-5-yn-4-one.
Reduction: Formation of 8-[(Oxan-2-yl)oxy]oct-5-en-4-ol or 8-[(Oxan-2-yl)oxy]octane-4-ol.
Substitution: Formation of derivatives with various functional groups replacing the hydroxyl group.
Scientific Research Applications
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The alkyne and alcohol functional groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
66XX and 62YY (Sulfated Polysaccharide Derivatives)
- Structure : Complex glycosides with multiple oxan-2-yloxy substituents, chromen-4-one cores, and carboxylic acid termini.
- Key Differences : Larger molecular weight (~955 Da vs. ~240 Da for this compound) and extensive glycosylation.
- Bioactivity : Demonstrated anti-obesity effects by modulating gut microbiota and restoring metabolic pathways (e.g., arginine and glutathione metabolism).
- Applications : Investigated as nutraceuticals for metabolic syndrome.
Rutin (Propolis Component)
- Structure: Flavonoid glycoside with a 3,4,5-trihydroxyoxan-2-yl group.
- Key Differences : Aromatic chromen-4-one core and multiple hydroxyl groups enhance antioxidant activity.
- Bioactivity : Antioxidant, anti-inflammatory, and vasoprotective properties.
- Applications : Widely used in dietary supplements and pharmaceuticals.
Alkyne-Containing Alcohols
5-Hexyn-1-ol, 6-(4-methoxyphenyl)-
- Structure : Shorter carbon chain (6 vs. 8 carbons) with a terminal alkyne and methoxyphenyl group.
- Key Differences : Higher volatility and lipophilicity due to the aromatic group.
- Hazards : Classified as acutely toxic (H302), skin/eye irritant (H315, H319), and respiratory irritant (H335).
- Applications : Laboratory reagent for organic synthesis.
Fluorinated Alcohols
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- Structure: Fluorinated pentanol with high electronegativity.
- Key Differences : Extreme acidity (pKa ~9.5 vs. ~15 for typical alcohols) and thermal stability (bp 140–142°C).
- Applications : Solvent in specialty chemical synthesis and electronics manufacturing.
Carboxylic Acid Derivatives with Oxan Rings
Chromen-Oxan Carboxylic Acids
- Structure : Chromen-4-one cores linked to oxan-2-yloxy groups and carboxylic acids.
- Key Differences : Ionizable carboxylic acid group enhances water solubility and metabolic processing.
- Bioactivity : Implicated in modulating arachidonic acid and glutathione pathways.
- Applications : Investigated as anti-inflammatory agents.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hazard Profile Comparison
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